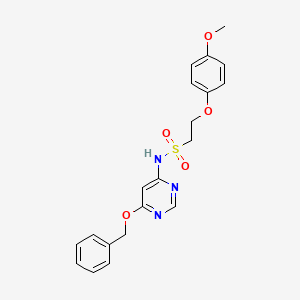

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-(6-phenylmethoxypyrimidin-4-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-26-17-7-9-18(10-8-17)27-11-12-29(24,25)23-19-13-20(22-15-21-19)28-14-16-5-3-2-4-6-16/h2-10,13,15H,11-12,14H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODDFOWVWZCNNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC(=NC=N2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the benzyloxy group can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions.

Introduction of the Methoxyphenoxy Group: The methoxyphenoxy moiety can be attached through etherification reactions, often using phenol derivatives and appropriate alkylating agents.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group might yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine: Potential use as a therapeutic agent, subject to further pharmacological studies.

Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The presence of the benzyloxy and methoxyphenoxy groups might enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

The pyrimidine core distinguishes the target compound from quinoline- or pyridine-based analogs. For example:

- 11C-ABP688 (): Features a cyclohexenone core with a pyridinylethynyl substituent, acting as a high-affinity mGluR5 antagonist. The absence of a sulfonamide group highlights how core structure dictates receptor specificity .

- 4-Ethoxy-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}benzenesulfonamide (): Shares a pyrimidine core but substitutes the 6-position with a trifluoromethyl group, which increases electron-withdrawing effects compared to the target’s benzyloxy group. This likely reduces lipophilicity but enhances metabolic stability .

Table 1: Core Structure and Substituent Comparison

Sulfonamide Side Chain Modifications

The 2-(4-methoxyphenoxy)ethylsulfonamide chain in the target compound contrasts with simpler or bulkier side chains in analogs:

- N-(4-Methoxyphenyl)benzenesulfonamide (): Lacks the ethanesulfonamide spacer, directly linking the sulfonamide to a 4-methoxyphenyl group. This simpler structure may reduce steric hindrance but limit solubility .

Table 2: Sulfonamide Side Chain Properties

Pharmacological Implications

- Receptor Binding : The benzyloxy group in the target compound may mimic aromatic residues in receptor binding pockets, similar to the pyridinylethynyl group in 11C-ABP688, which achieves 80% specific binding to mGluR5 .

- Metabolic Stability : The trifluoromethyl group in ’s compound improves resistance to oxidative metabolism compared to the target’s benzyloxy group, which may undergo CYP450-mediated dealkylation .

- Solubility: The 4-methoxyphenoxyethyl chain likely enhances aqueous solubility relative to non-polar substituents, critical for oral bioavailability .

Research Findings and Trends

- Benzyloxy/Phenoxy Substituents: Commonly used in sulfonamide derivatives (e.g., –4) to optimize lipophilicity and target engagement .

- Pyrimidine vs.

- Sulfonamide Chain Length : Ethanesulfonamide spacers (target compound) may improve conformational flexibility over rigid linkages (e.g., ), enabling better adaptation to binding sites .

Biological Activity

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine core, a benzyloxy group, and a methoxyphenoxy moiety, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 366.43 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : The compound's structural features allow it to bind selectively to certain receptors, modulating their activity and affecting cellular responses.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Anti-inflammatory Activity : Studies have shown that the compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary research suggests that this compound may have anticancer effects, potentially through apoptosis induction in cancer cells.

- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial activity against various pathogens.

Case Studies

- Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed reduced inflammation markers in animal models of arthritis.

- Anticancer Activity : In vitro studies indicated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted that modifications on the benzyloxy and methoxy groups significantly influenced the biological activity of the compound, suggesting that these groups play critical roles in its mechanism of action.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced inflammation markers | |

| Anticancer | Inhibition of cancer cell growth | |

| Antimicrobial | Activity against various pathogens |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Benzyloxy Group | Enhances binding affinity | |

| Methoxy Group | Increases solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.